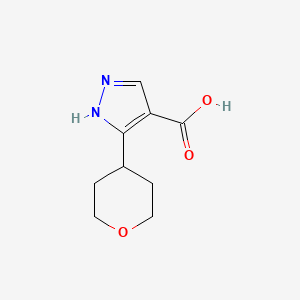
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a tetrahydropyran ring . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole and tetrahydropyran rings. In gas phase, the THP exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyrans are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .科学的研究の応用
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in Synthesis
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions lead to the formation of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds with potential biological activities (Arbačiauskienė et al., 2011).
Heterocyclization of Pyruvic Acids and 5-Amino-N-aryl-1H-pyrazole-4-carboxamides
Studies on heterocyclization reactions involving pyruvic acids and 5-amino-N-aryl-1H-pyrazole-4-carboxamides yield diverse compounds. These reactions highlight the chemoselectivity influenced by catalyst type or temperature, leading to the formation of different types of final compounds with potential for further exploration in medicinal chemistry (Sakhno et al., 2010).
Synthesis of New 5‐Substituted‐1H‐tetrazoles
The synthesis of 3-alkoxy-3-(1H-tetrazol-5-yl)propionic acids and related compounds from β-cyanocarboxylic acids demonstrates the potential of pyrazole derivatives in creating structurally analogous compounds to succinic acid. This research underlines the importance of pyrazole derivatives in synthesizing compounds with potential biological relevance (Zanatta et al., 2013).
Coordination Architectures of Lanthanum Complexes
The study of lanthanum complexes with bifunctional 5-substituted tetrazolatecarboxylate ligands reveals the influence of different 5-substituents on the structural properties of these complexes. Such research could pave the way for new materials with potential optical applications, showcasing the versatility of pyrazole derivatives in material science (Shen et al., 2016).
Synthesis and Molecular Docking Studies
The synthesis of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids and their molecular docking studies highlight the potential of pyrazole derivatives in the development of compounds with specific interactions with target proteins. This research indicates the utility of pyrazole derivatives in designing molecules with tailored biological activities (Reddy et al., 2022).
特性
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGYWPHMYWUKEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
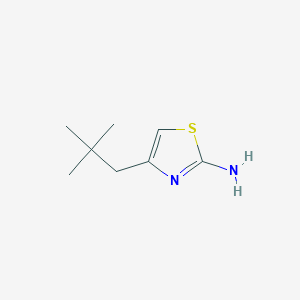
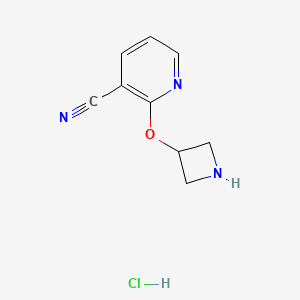
![2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1470164.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)

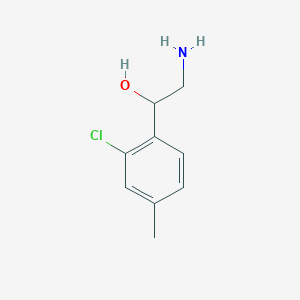
![3-[(4-Fluorobenzyl)oxy]isoxazole-5-carboxylic acid](/img/structure/B1470168.png)
![1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1470170.png)
![ethyl 2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1470172.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1470173.png)
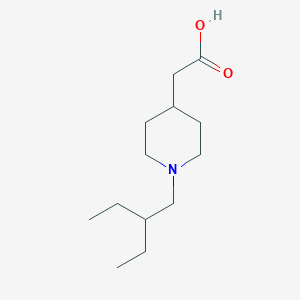
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
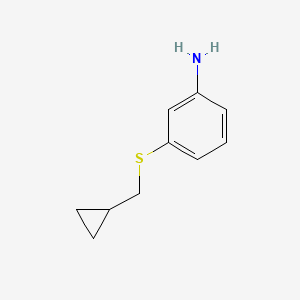
![[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470182.png)
